4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile is a significant compound with potential in the development of drugs targeting various diseases. It can specifically interact with certain receptors or enzymes, aiding in the research of illnesses like cancer or inflammation .
Synthesis Analysis
The synthesis of this compound involves glycosylation of racemic and optically active α-hydroxy β-lactams by reaction with a few glycal derivatives in the presence of catalytic amounts of iodine, providing stereospecific formation of α-glycosides .Scientific Research Applications
Drug Development
The compound exhibits potential in the development of drugs targeting various diseases . Its chemical properties allow it to specifically interact with certain receptors or enzymes, which could aid in the research of illnesses like cancer or inflammation .
Synthesis of Oligosaccharides
This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications in the field of medicine and biology, including acting as prebiotics, cell signaling, and in the development of vaccines.
Chemical Research
The compound is used in chemical research due to its unique structure and reactivity . It can be used to study reaction mechanisms and develop new synthetic methodologies.
Future Directions
properties
IUPAC Name |
[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDTKJIUISDND-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(=CC1OC(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.